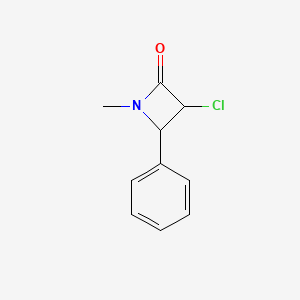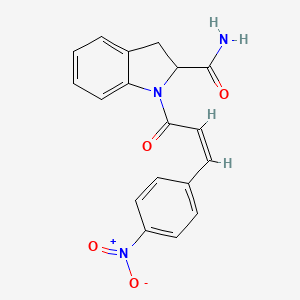
(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl group and the indoline moiety in its structure suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with indoline-2-carboxylic acid and 4-nitrobenzaldehyde.
Condensation Reaction: The indoline-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Knoevenagel Condensation: The acid chloride is then reacted with 4-nitrobenzaldehyde in the presence of a base such as piperidine to form the this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Oxidation: The indoline moiety can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, dichloromethane as solvent.
Major Products Formed
Reduction: (Z)-1-(3-(4-aminophenyl)acryloyl)indoline-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indoline compounds.
Industry: Possible use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide would depend on its specific biological target. Generally, indoline derivatives can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Indoline-2-carboxamide: Lacks the nitrophenyl and acryloyl groups.
(Z)-1-(3-(4-nitrophenyl)acryloyl)indole: Similar structure but with an indole moiety instead of indoline.
4-Nitrophenylacrylic acid: Lacks the indoline moiety.
Uniqueness
(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is unique due to the combination of the indoline moiety, the nitrophenyl group, and the acryloyl linkage. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c19-18(23)16-11-13-3-1-2-4-15(13)20(16)17(22)10-7-12-5-8-14(9-6-12)21(24)25/h1-10,16H,11H2,(H2,19,23)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJGAYCEKSTLDM-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2863963.png)
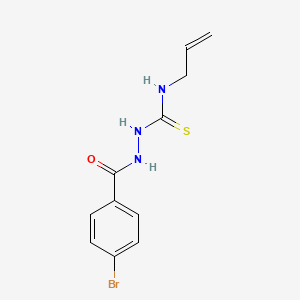
![(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2863965.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)


![2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2863971.png)
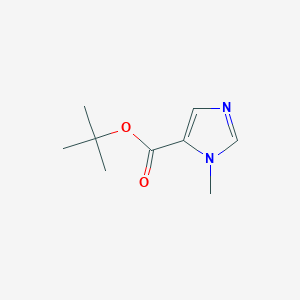
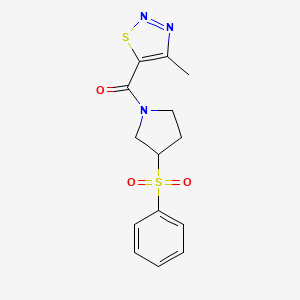
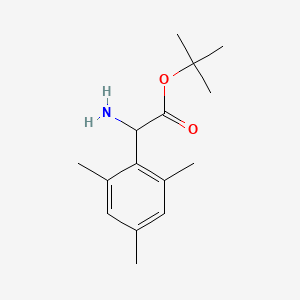
![N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2863977.png)
![4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2863981.png)
